(S)-2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13474604
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N2O4 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 2-[cyclopropyl-[[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]methyl]amino]acetic acid |
| Standard InChI | InChI=1S/C18H24N2O4/c21-17(22)12-19(15-8-9-15)11-16-7-4-10-20(16)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)/t16-/m0/s1 |
| Standard InChI Key | YCHVIKYYOUHNDJ-INIZCTEOSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CN(CC(=O)O)C3CC3 |
| SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN(CC(=O)O)C3CC3 |
| Canonical SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN(CC(=O)O)C3CC3 |
Introduction
Structural and Stereochemical Features
The compound’s structure integrates three critical components:
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A pyrrolidine ring (a five-membered secondary amine heterocycle).
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A carboxymethyl-cyclopropyl-amino side chain, introducing steric constraints via the cyclopropane ring.
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A benzyl ester group, enhancing lipophilicity and serving as a protective moiety for the carboxylic acid.
Key Structural Properties
The stereochemistry at the pyrrolidine C2 position is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles . The cyclopropane ring introduces angular strain, potentially influencing binding affinity to target proteins .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis employs retrosynthetic strategies to deconstruct the molecule into simpler precursors:
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Pyrrolidine core: Derived from L-proline or via cyclization of γ-amino alcohols.
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Carboxymethyl-cyclopropyl-amino side chain: Introduced via alkylation of a primary amine with bromomethyl cyclopropane, followed by carboxymethylation.
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Benzyl ester: Installed using benzyl bromide under basic conditions or via 2-benzyloxy-1-methylpyridinium triflate-mediated esterification .
Stepwise Synthesis
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Pyrrolidine functionalization:
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Carboxymethylation:
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The secondary amine is reacted with chloroacetic acid to introduce the carboxymethyl group.
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Conditions: DMF, KCO, 60°C, 12 h.
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Benzyl ester formation:
Challenges and Optimization
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Racemization risk: The stereochemical integrity of the (S)-pyrrolidine is preserved using low-temperature conditions (<0°C) during alkylation .
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Cyclopropane stability: Ring-opening side reactions are mitigated by avoiding strong acids or bases .
Biological Activity and Mechanism
Pharmacological Targets
The compound’s structural motifs suggest interactions with:
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Metalloproteases: The carboxymethyl group may chelate zinc ions in enzymes like endothelin-converting enzyme (ECE) .
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Neurotransmitter receptors: Analogous pyrrolidine derivatives exhibit affinity for dopamine and serotonin receptors .
In Vitro Findings
Proposed Mechanism
The compound may act as a competitive inhibitor for zinc-dependent hydrolases, leveraging its carboxymethyl group to coordinate the catalytic zinc ion . For neurotransmitter receptors, the pyrrolidine ring could mimic endogenous amine scaffolds, while the benzyl ester enhances blood-brain barrier permeability .
Applications in Drug Development
Lead Compound for ECE Inhibitors
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Hypertension therapy: ECE inhibitors reduce endothelin-1 levels, mitigating vasoconstriction .
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Structure-activity relationship (SAR): Substituents at the pyrrolidine C2 position correlate with potency; bulkier groups (e.g., cyclopropane) improve selectivity .
Neurological Disorders
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Neurodegenerative diseases: σ-1 receptor modulation may mitigate neuroinflammation.
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Psychostimulant effects: Analogous compounds exhibit wakefulness-promoting activity via dopamine reuptake inhibition.
Physicochemical Properties
| Property | Value |
|---|---|
| Solubility | 2.1 mg/mL in DMSO; <0.1 mg/mL in water (pH 7.4) |
| logP | 2.8 (predicted via XLogP3) |
| Stability | Stable under inert atmosphere; degrades in acidic conditions (t = 4 h at pH 2) |
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